PF-06649298

説明

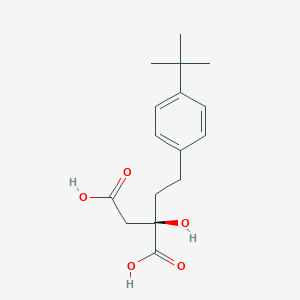

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFWRHKLBLSSPB-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CC[C@@](CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Inhibition of the SLC13A5 Citrate Transporter by PF-06649298: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter plays a critical role in cellular metabolism by importing citrate from the extracellular space. Inhibition of SLC13A5 is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its allosteric, state-dependent inhibition, binding site interactions, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Allosteric, State-Dependent Inhibition

This compound acts as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1] This is a nuanced mechanism that goes beyond simple competitive inhibition. In the absence of citrate, this compound exhibits low-affinity substrate activity.[1] However, its inhibitory potency is significantly enhanced in the presence of citrate, indicating that the inhibitor preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[1]

This state-dependent inhibition suggests that this compound does not directly block the citrate binding site in its resting state but rather modulates the transporter's function through an allosteric site. The binding of this compound is proposed to lock the transporter in an inward-facing conformation, preventing the release of sodium ions and thereby arresting the transport cycle.

Recent cryo-electron microscopy studies have provided structural insights, showing that this compound binds in close proximity to the citrate-binding site in the inward-facing conformation of the transporter. This structural data supports the allosteric and state-dependent nature of its inhibitory action.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified across various cell-based and in vivo models. The following tables summarize the key quantitative data for this compound and its optimized analogue, PF-06761281.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line/System | Assay Type | IC50 Value | Selectivity | Reference |

| Human Hepatocytes | Citrate Uptake | 16.2 µM | - | [2] |

| HEK-293 cells expressing human NaCT | Citrate Uptake | 408 nM | >100 µM for NaDC1 and NaDC3 | [2] |

| Mouse Hepatocytes | Citrate Uptake | 4.5 µM | - | [2] |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| High-Fat Diet (HFD) Mice | 250 mg/kg, p.o. twice daily for 21 days | Reversed glucose intolerance; Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines. | [2] |

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are outlined below.

[14C]-Citrate Uptake Assay

This assay is the primary method for quantifying the inhibitory effect of compounds on SLC13A5 function.

-

Cell Culture: Human hepatocytes or Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human SLC13A5 transporter are cultured in appropriate media and seeded in 96-well plates.

-

Assay Buffer: A sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) is used to maintain the sodium gradient necessary for SLC13A5 activity. A sodium-free buffer (e.g., with N-methyl-D-glucamine replacing sodium) is used to determine background, non-specific uptake.

-

Inhibition Assay:

-

Cells are washed with the assay buffer.

-

Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

A solution containing a fixed concentration of [14C]-citrate is added to initiate the uptake.

-

After a defined incubation period (e.g., 10-30 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (in sodium-free buffer) from the total uptake (in sodium-containing buffer). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Membrane Potential Assay

This method assesses the electrogenic nature of the SLC13A5 transporter and the effect of inhibitors on ion flux.

-

Principle: SLC13A5 is an electrogenic transporter, meaning it causes a net movement of positive charge (sodium ions) into the cell along with citrate. This changes the membrane potential, which can be measured using fluorescent dyes sensitive to voltage changes.

-

Methodology:

-

Cells expressing SLC13A5 are loaded with a membrane potential-sensitive fluorescent dye.

-

A baseline fluorescence is established.

-

Citrate is added to the extracellular solution, initiating transport and causing a change in membrane potential, which is detected as a change in fluorescence.

-

The effect of this compound is assessed by pre-incubating the cells with the compound before the addition of citrate and measuring the attenuation of the fluorescence signal.

-

Electrophysiology

Whole-cell patch-clamp electrophysiology provides a direct measure of the currents generated by the SLC13A5 transporter.

-

Methodology:

-

Individual cells expressing SLC13A5 are "patched" with a glass micropipette, allowing for the control of the cell's membrane potential and the measurement of ion currents across the cell membrane.

-

The application of citrate to the extracellular solution induces an inward current, which is the direct result of sodium and citrate co-transport.

-

This compound is then applied to the cell, and the reduction in the citrate-induced current is measured to quantify the inhibitory effect.

-

Visualizations of Mechanism and Workflow

Signaling Pathway of Allosteric Inhibition

Caption: Proposed mechanism of allosteric, state-dependent inhibition of SLC13A5 by this compound.

Experimental Workflow for [14C]-Citrate Uptake Assay

References

- 1. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biased Type 1 Cannabinoid Receptor Signaling Influences Neuronal Viability in a Cell Culture Model of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06649298: A Technical Guide to a Novel SLC13A5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06649298 is a small molecule inhibitor of the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). SLC13A5 is a key transporter responsible for the uptake of citrate from the bloodstream into cells, particularly in the liver and brain.[1] Cytosolic citrate is a critical metabolic intermediate, playing a central role in energy homeostasis, lipogenesis, and glycolysis.[2] Dysregulation of SLC13A5 has been implicated in various metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, making it an attractive therapeutic target.[2] this compound has emerged as a valuable tool for studying the physiological and pathological roles of SLC13A5 and as a potential lead compound for the development of novel therapeutics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound acts as a state-dependent, allosteric inhibitor of SLC13A5.[3] While initially thought to be a competitive inhibitor, further studies revealed a more complex mechanism. Its inhibitory potency is influenced by the concentration of citrate, suggesting that it binds to an allosteric site on the transporter.[3] Structural studies have shown that the dicarboxylate moiety of this compound occupies the citrate binding site within the transport domain, while its benzene ring and isobutyl group interact with the scaffold domain of NaCT.[4] This dual interaction is believed to lock the transporter in an inward-facing conformation, thereby preventing the translocation of citrate across the cell membrane.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro and in vivo studies.

| Parameter | Cell Line/Model | Value | Reference(s) |

| IC50 | HEK-293 cells expressing human NaCT | 408 nM | [6] |

| Human hepatocytes | 16.2 µM | [6] | |

| Mouse hepatocytes | 4.5 µM | [6] | |

| Selectivity | NaDC1 (SLC13A2) | >100 µM | [6] |

| NaDC3 (SLC13A3) | >100 µM | [6] | |

| In Vivo Efficacy | High-fat diet (HFD) mice (250 mg/kg, p.o. twice daily for 21 days) | Reverses glucose intolerance | [6] |

| High-fat diet (HFD) mice (250 mg/kg, p.o. twice daily for 21 days) | Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines | [6] |

Experimental Protocols

In Vitro [14C]-Citrate Uptake Assay

This protocol is designed to measure the inhibitory effect of this compound on SLC13A5-mediated citrate uptake in a cellular context.

Materials:

-

HEK-293 cells transiently or stably expressing human SLC13A5

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

NaCl buffer (pH 7.5)

-

This compound stock solution (in DMSO)

-

[14C]-Citrate

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate HEK-293 cells expressing SLC13A5 in 24-well plates and grow to confluence.

-

Pre-incubation:

-

Wash the cells twice with NaCl buffer (pH 7.5).

-

Pre-incubate the cells for 30 minutes in NaCl buffer containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).[3]

-

-

Initiation of Uptake:

-

Uptake Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.[3][7]

-

Termination of Uptake:

-

Aspirate the uptake solution.

-

Wash the cells rapidly three times with ice-cold NaCl buffer to remove extracellular radioactivity.

-

-

Cell Lysis and Measurement:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration of each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol assesses the effect of this compound on glucose metabolism in a mouse model.

Materials:

-

C57BL/6J mice

-

This compound formulation for oral administration

-

Glucose solution (e.g., 20% D-glucose in sterile saline)

-

Glucometer and test strips

-

Restraining device for mice

Procedure:

-

Animal Acclimatization and Dosing:

-

Acclimatize male C57BL/6J mice to the experimental conditions.

-

Administer this compound (e.g., 250 mg/kg) or vehicle control orally (p.o.) twice a day for a specified period (e.g., 21 days).[6]

-

-

Fasting: Fast the mice overnight (approximately 16-18 hours) before the GTT, with free access to water.[8]

-

Baseline Blood Glucose:

-

Gently restrain the mouse.

-

Obtain a baseline blood sample from the tail vein.

-

Measure the blood glucose concentration using a glucometer. This is the 0-minute time point.[9]

-

-

Glucose Administration:

-

Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.[8]

-

-

Blood Glucose Monitoring:

-

Data Analysis:

-

Plot the blood glucose concentrations over time for both the this compound-treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for each group to quantify the glucose tolerance.

-

Perform statistical analysis to determine the significance of the difference between the groups.

-

Measurement of Hepatic Triglycerides

This protocol describes the quantification of triglyceride content in the liver tissue of mice treated with this compound.

Materials:

-

Liver tissue samples from mice

-

Ethanolic KOH solution (2:1 ethanol: 30% potassium hydroxide)

-

Triglyceride quantification kit (colorimetric or fluorometric)

-

Homogenizer

Procedure:

-

Tissue Collection and Storage:

-

At the end of the treatment period, euthanize the mice and excise the liver.

-

Rinse the liver with ice-cold saline and blot dry.

-

Flash-freeze the liver tissue in liquid nitrogen and store at -80°C until analysis.[11]

-

-

Saponification:

-

Weigh a frozen piece of liver tissue (approximately 50-100 mg).

-

Add the tissue to an ethanolic KOH solution.

-

Incubate at 55°C overnight to lyse the tissue and hydrolyze the triglycerides into glycerol and free fatty acids.[11]

-

-

Glycerol Quantification:

-

Neutralize the solution with a suitable buffer.

-

Use a commercial triglyceride quantification kit to measure the glycerol content. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glycerol.

-

-

Data Analysis:

-

Calculate the triglyceride concentration based on a standard curve generated with known concentrations of glycerol or triglyceride standards.

-

Normalize the triglyceride content to the weight of the liver tissue used.

-

Compare the hepatic triglyceride levels between the this compound-treated and vehicle-treated groups and perform statistical analysis.

-

Visualizations

Signaling Pathway and Metabolic Impact of SLC13A5 Inhibition

Caption: Inhibition of SLC13A5 by this compound blocks citrate entry into hepatocytes, impacting downstream metabolic pathways.

Experimental Workflow for In Vitro [14C]-Citrate Uptake Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mmpc.org [mmpc.org]

- 9. olac.berkeley.edu [olac.berkeley.edu]

- 10. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacology of PF-06649298

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of PF-06649298, a small molecule inhibitor of the sodium-coupled citrate transporter, SLC13A5 (also known as NaCT). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound acts as a state-dependent allosteric inhibitor of the human SLC13A5 citrate transporter.[1] This means its inhibitory potency is influenced by the concentration of the natural substrate, citrate.[1] Rather than directly competing with citrate for the same binding site in a simple competitive manner, this compound binds to an allosteric site on the transporter.[1][2] This binding event stabilizes the transporter in a conformation that has a reduced affinity for citrate or is less efficient at translocation, thereby inhibiting the uptake of extracellular citrate into the cell.[3] In the absence of citrate, this compound has been observed to exhibit low-affinity substrate activity.[1]

The inhibition of SLC13A5 by this compound has significant implications for cellular metabolism. By blocking the entry of citrate, a key metabolic intermediate, this compound can modulate pathways such as glycolysis, de novo lipogenesis, and the tricarboxylic acid (TCA) cycle.[1][3][4] In the liver, this can lead to reduced lipid synthesis and improved metabolic outcomes, making SLC13A5 an attractive therapeutic target for conditions like type 2 diabetes and non-alcoholic fatty liver disease.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line/System | Target | IC50 Value | Reference |

| Human Hepatocytes | SLC13A5 (NaCT) | 16.2 μM | [5][6] |

| HEK-293 cells expressing human NaCT | SLC13A5 (NaCT) | 408 nM | [5] |

| Mouse Hepatocytes | Slc13a5 (mNaCT) | 4.5 μM | [5] |

| HEK-293 cells expressing human NaDC1 | NaDC1 | >100 μM | [5] |

| HEK-293 cells expressing human NaDC3 | NaDC3 | >100 μM | [5] |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| High-Fat Diet (HFD) Mice | 250 mg/kg, p.o. twice a day for 21 days | Reversed glucose intolerance; Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines. | [5] |

| Mice | Not specified | Dose-dependent inhibition of [14C]citrate uptake in liver and kidney. | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

14C-Citrate Uptake Assay

This assay is fundamental to determining the inhibitory effect of this compound on SLC13A5 activity.

Objective: To quantify the inhibition of citrate transport into cells by this compound.

Methodology:

-

Cell Culture: HEK-293 cells are transiently or stably transfected with a plasmid encoding the human SLC13A5 transporter. Control cells are transfected with an empty vector. The cells are cultured in appropriate media until they reach a suitable confluency.

-

Inhibitor Pre-incubation: The cultured cells are washed with a pre-warmed assay buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4). Following the wash, the cells are pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.[3][5]

-

Citrate Uptake: The inhibitor-containing buffer is removed, and a fresh buffer containing the same concentration of this compound along with a known concentration of [14C]-labeled citrate (e.g., 20 µM) and unlabeled citrate (to achieve the desired final concentration) is added to the cells.[3]

-

Incubation and Termination: The cells are incubated for a specific duration (e.g., 30 minutes) at 37°C to allow for citrate uptake.[3] The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: The cells are lysed using a suitable lysis buffer. The radioactivity in the cell lysates is then measured using a liquid scintillation counter.

-

Data Analysis: The amount of [14C]-citrate uptake is normalized to the protein concentration in each sample. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Membrane Potential Assay

This electrophysiological technique provides insights into the transporter's function and its modulation by inhibitors.

Objective: To assess the effect of this compound on the membrane potential changes associated with SLC13A5-mediated citrate transport.

Methodology:

-

Cell Preparation: Cells expressing SLC13A5 are plated on appropriate cultureware for electrophysiological recordings.

-

Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye (e.g., a fluoVIVO probe).

-

Baseline Measurement: The baseline fluorescence is recorded before the addition of any compounds.

-

Compound Addition: this compound is added at various concentrations, and the change in fluorescence is monitored. Subsequently, citrate is added to initiate transport and the resulting change in membrane potential is measured.

-

Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. The effect of this compound on the citrate-induced depolarization is quantified to determine its inhibitory activity.

In Vivo [14C]-Citrate Uptake in Mice

This protocol evaluates the ability of this compound to inhibit citrate uptake in a whole-animal model.

Objective: To determine the in vivo efficacy of this compound in inhibiting citrate uptake in target organs like the liver and kidney.

Methodology:

-

Animal Acclimatization: C57BL/6 mice are acclimatized to the laboratory conditions.

-

Compound Administration: this compound is administered to the mice via an appropriate route (e.g., oral gavage) at various doses. A vehicle control group is also included.

-

Radiotracer Injection: After a specific time following compound administration, the mice are injected with a bolus of [14C]-citrate, typically via the tail vein.

-

Tissue Collection: At a predetermined time point after the radiotracer injection, the animals are euthanized, and target organs (liver, kidney) are rapidly excised.

-

Sample Processing and Analysis: The tissues are homogenized, and the radioactivity is measured using a liquid scintillation counter. The amount of radioactivity is normalized to the tissue weight.

-

Data Analysis: The percentage of inhibition of [14C]-citrate uptake in the treated groups is calculated relative to the vehicle control group.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of this compound.

Caption: Mechanism of this compound Allosteric Inhibition of SLC13A5.

References

- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

- 7. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-06649298: Effects on Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06649298 is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene. As a key transporter of extracellular citrate into cells, particularly hepatocytes, NaCT plays a crucial role in cellular energy metabolism. Inhibition of NaCT by this compound has demonstrated significant effects on metabolic pathways, including glucose and lipid metabolism, positioning it as a tool compound for research and a potential therapeutic agent for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the mechanism of action, effects on metabolic pathways, and experimental protocols related to this compound.

Introduction

Citrate is a central node in cellular metabolism. In the cytosol, it serves as a precursor for the synthesis of fatty acids and cholesterol, and also acts as an allosteric regulator of key glycolytic and gluconeogenic enzymes.[1][2] The sodium-coupled citrate transporter (NaCT or SLC13A5) facilitates the entry of citrate from the bloodstream into hepatocytes, thereby influencing intracellular citrate concentration and downstream metabolic processes.[1] Elevated NaCT expression has been observed in patients with obesity and NAFLD.[1] Consequently, inhibition of NaCT is being explored as a therapeutic strategy to ameliorate these conditions.[3][4]

This compound is a dicarboxylate compound identified as a specific inhibitor of NaCT.[5] It has been instrumental in elucidating the role of NaCT in metabolic regulation. This guide details the current understanding of this compound's mechanism and its impact on metabolic pathways, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound acts as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[3] This means its inhibitory potency is dependent on the concentration of citrate.[3] While initially thought to be a competitive inhibitor, further studies revealed a more complex mechanism of action.[1][3] It also exhibits low-affinity substrate activity in the absence of citrate.[3] The binding of this compound to NaCT is proposed to lock the transporter in an inward-facing conformation, preventing the release of sodium ions and arresting the transport cycle.[1]

Quantitative Data on the Effects of this compound

The inhibitory activity and metabolic effects of this compound have been quantified in various in vitro and in vivo models.

| Parameter | Model System | Value | Reference |

| IC₅₀ for NaCT Inhibition | HEK-293 cells expressing human NaCT | 408 nM | [6] |

| Human hepatocytes | 16.2 µM | [6][7] | |

| Mouse hepatocytes | 4.5 µM | [6] | |

| Selectivity | NaDC1 (dicarboxylate transporter) | >100 µM | [6] |

| NaDC3 (dicarboxylate transporter) | >100 µM | [6] | |

| In Vivo Efficacy (High-Fat Diet Mice) | Dosing Regimen | 250 mg/kg, p.o., twice daily for 21 days | [6] |

| Effect on Glucose Intolerance | Complete reversal | [4][6] | |

| Effect on Plasma Glucose | Decreased | [6] | |

| Effect on Hepatic Triglycerides | Decreased | [6] | |

| Effect on Hepatic Diacylglycerides | Decreased | [6] | |

| Effect on Hepatic Acyl-carnitines | Decreased | [6] |

Effects on Metabolic Pathways

By inhibiting the uptake of extracellular citrate into hepatocytes, this compound instigates a cascade of changes in intracellular metabolic pathways.

Lipid Metabolism

Cytosolic citrate is a primary substrate for de novo lipogenesis (DNL). It is converted to acetyl-CoA by ATP-citrate lyase (ACLY), which is the initial committed step in fatty acid synthesis.[2] By reducing the intracellular citrate pool, this compound is expected to decrease the rate of DNL. This is consistent with the observed reduction in hepatic triglycerides and diacylglycerides in animal models treated with the compound.[6]

Glucose Metabolism

Citrate is a well-known allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[2] A decrease in cytosolic citrate levels, as induced by this compound, would be expected to disinhibit PFK-1, potentially increasing the rate of glycolysis. However, the overall effect on glucose homeostasis is more complex. In vivo studies have shown that this compound reverses glucose intolerance and decreases plasma glucose in mice fed a high-fat diet.[4][6] This suggests that the downstream effects of reduced hepatic lipid accumulation and potentially altered hepatic insulin sensitivity play a more dominant role in the observed phenotype.

Figure 1: Simplified signaling pathway of this compound's effect on hepatic metabolism.

Experimental Protocols

In Vitro [¹⁴C]-Citrate Uptake Assay

This assay is used to determine the inhibitory potency of compounds on NaCT-mediated citrate transport in cells.

Materials:

-

HEK-293 cells transfected with human SLC13A5, or primary human/mouse hepatocytes.

-

Assay buffer: 140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4.[1]

-

[¹⁴C]-citrate.

-

This compound or other test compounds.

-

Scintillation fluid and counter.

Protocol:

-

Plate cells in a suitable multi-well format and grow to confluence.

-

Wash the cells with the assay buffer.[1]

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0-100 µM) in the assay buffer for a defined period (e.g., 15-30 minutes).[1][6]

-

Remove the pre-incubation solution and add the assay buffer containing the same concentration of this compound and a fixed concentration of [¹⁴C]-citrate (e.g., 20 µM) mixed with unlabeled citrate (e.g., to a total of 500 µM).[1]

-

Incubate for a specific duration (e.g., 30 minutes) at 37°C.[1]

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the in vitro [¹⁴C]-citrate uptake assay.

In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model

This protocol outlines a typical study to evaluate the in vivo metabolic effects of this compound.

Animals and Diet:

-

Male C57BL/6J mice.

-

High-fat diet (HFD) to induce obesity and glucose intolerance.

Experimental Groups:

-

Vehicle control group on HFD.

-

This compound treated group on HFD.

Protocol:

-

Induce obesity and glucose intolerance by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks).

-

Administer this compound (e.g., 250 mg/kg) or vehicle orally (p.o.) twice daily for a set duration (e.g., 21 days).[6]

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, perform metabolic assessments such as:

-

Glucose Tolerance Test (GTT): Fast mice overnight, administer a glucose bolus, and measure blood glucose at various time points.

-

Plasma Analysis: Collect blood to measure plasma levels of glucose, insulin, and lipids.

-

-

At the end of the study, euthanize the animals and collect tissues (e.g., liver) for further analysis.

-

Hepatic Lipid Analysis: Quantify hepatic triglyceride, diacylglyceride, and acyl-carnitine levels.[6]

Figure 3: Logical relationship of an in vivo efficacy study workflow.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the NaCT transporter in metabolic regulation. Its ability to inhibit hepatic citrate uptake leads to significant downstream effects on both lipid and glucose metabolism. The data gathered from studies using this compound support the hypothesis that inhibiting NaCT is a viable strategy for the treatment of metabolic diseases. Further research and development of more potent and selective NaCT inhibitors are warranted.

References

- 1. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic basis of solute carrier transporters in treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biocompare.com [biocompare.com]

for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Early-Stage Research of PF-066492-98

This technical guide provides a comprehensive overview of the early-stage research on PF-06649298, a selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5. The document consolidates available preclinical data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5)[1][2]. NaCT is primarily expressed in the liver, brain, and testes and is responsible for transporting citrate from the blood into cells[3][4]. In the liver, intracellular citrate is a key metabolic precursor for the synthesis of fatty acids and cholesterol. By inhibiting NaCT, this compound reduces the uptake of citrate into hepatocytes, which has been proposed as a therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD)[5][6]. Early research has focused on characterizing its mechanism of action, in vitro potency and selectivity, and in vivo efficacy in animal models of metabolic disease.

Mechanism of Action

This compound acts as a state-dependent, allosteric inhibitor of the human SLC13A5 citrate transporter[5]. While initially thought to be a competitive inhibitor, further studies revealed that its inhibitory potency is dependent on the concentration of citrate, suggesting an allosteric mechanism[5][7]. Structural studies have shown that this compound binds to a site that overlaps with the citrate binding site but also interacts with the scaffold domain of the transporter, thereby locking it in an inward-facing conformation and preventing the transport cycle[8][9]. This inhibition is selective for NaCT over the related dicarboxylate transporters NaDC1 and NaDC3[1].

Signaling Pathway of Citrate Metabolism and NaCT Inhibition

The transport of citrate into the cell via NaCT is a critical step in cellular metabolism. Once inside the cytoplasm, citrate serves as a primary substrate for ATP-citrate lyase (ACLY), which converts it into acetyl-CoA. This acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol. Furthermore, cytoplasmic citrate allosterically inhibits phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. By blocking NaCT, this compound reduces the intracellular citrate concentration, leading to decreased lipogenesis and a potential disinhibition of glycolysis.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound from various studies.

In Vitro Potency of this compound

| Cell Line | Species | Assay Type | IC50 | Reference |

| HEK-293 cells expressing NaCT | Human | [¹⁴C]-Citrate Uptake | 408 nM | [1] |

| Human hepatocytes | Human | [¹⁴C]-Citrate Uptake | 16.2 µM | [1][2] |

| Mouse hepatocytes | Mouse | [¹⁴C]-Citrate Uptake | 4.5 µM | [1] |

In Vitro Selectivity of this compound

| Transporter | Cell Line | Species | Assay Type | IC50 | Reference |

| NaDC1 | HEK-293 cells | Human | [¹⁴C]-Succinate Uptake | >100 µM | [1] |

| NaDC3 | HEK-293 cells | Human | [¹⁴C]-Succinate Uptake | >100 µM | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of this compound.

[¹⁴C]-Citrate Uptake Assay in HEK-293 Cells

This assay is used to determine the inhibitory potency of compounds on the NaCT transporter.

Cell Line:

-

HEK-293 cells stably overexpressing human SLC13A5 (HEKNaCT)[10].

Materials:

-

Assay Buffer: 142 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.5 mM CaCl₂, 5 mM glucose, and 25 mM HEPES, pH 7.4[10].

-

Radiolabeled Citrate: [¹⁴C]-citric acid[10].

-

Cold Citric Acid[10].

-

Test Compound: this compound.

-

384-well Cytostar-T plates[10].

Procedure:

-

HEKNaCT cells are harvested, washed, and resuspended in the assay buffer to a concentration of 2 x 10⁶ viable cells/mL[10].

-

20 µL of the cell suspension is added to each well of a 384-well plate[10].

-

5 µL of the test compound (at 10x the final desired concentration) is added to the wells[10].

-

The plate is incubated at 37°C for approximately 30 minutes[10].

-

25 µL of a solution containing 300 µM citric acid (16 µM [¹⁴C]-citric acid and 284 µM cold citric acid) is added to each well to achieve a final concentration of 150 µM citric acid[10].

-

The uptake of radioactivity is monitored over time using a suitable plate reader[10].

-

IC50 values are calculated from the dose-response curves.

In Vivo Efficacy in High-Fat Diet (HFD) Induced Obese Mice

This model is used to assess the effect of this compound on metabolic parameters in a disease-relevant context.

Animal Model:

-

Mice (e.g., C57BL/6J) are fed a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 21 days) to induce obesity and glucose intolerance[1].

Dosing:

-

This compound is administered orally (p.o.) at a specified dose and frequency (e.g., 250 mg/kg, twice a day)[1].

Outcome Measures:

-

Glucose Tolerance: Oral Glucose Tolerance Test (OGTT) is performed to assess improvements in glucose disposal[1].

-

Plasma and Liver Lipids: Plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines are measured at the end of the study[1].

Procedure for Triglyceride Measurement:

-

A small amount of liver tissue (e.g., 50 mg) is collected[11].

-

Total lipids are extracted using an organic solvent mixture (e.g., hexane and isopropanol)[11].

-

The extracted lipids are emulsified by sonication in a buffer[11].

-

Triglyceride concentrations in the resulting emulsion are determined using commercial enzymatic kits[11].

In Vivo Pharmacodynamics and Efficacy

In a study using a high-fat diet (HFD) induced obese mouse model, oral administration of this compound at 250 mg/kg twice daily for 21 days demonstrated significant metabolic benefits. The treatment reversed glucose intolerance and led to a decrease in plasma glucose, as well as reductions in hepatic triglycerides, diacylglycerides, and acyl-carnitines[1]. These findings support the hypothesis that inhibiting hepatic citrate uptake can improve metabolic homeostasis in a model of diet-induced obesity.

Logical Relationship of NaCT Inhibition and In Vivo Effects

The inhibition of NaCT by this compound initiates a cascade of events that ultimately lead to the observed therapeutic effects in vivo. This logical flow is depicted in the diagram below.

Conclusion

The early-stage research on this compound has established it as a potent and selective inhibitor of the sodium-coupled citrate transporter, NaCT. The mechanism of action involves allosteric inhibition of the transporter, leading to a reduction in hepatic citrate uptake. This, in turn, modulates key metabolic pathways, including lipogenesis and glucose metabolism. Preclinical studies in animal models of diet-induced obesity have demonstrated the potential of this mechanism to improve metabolic parameters. Further research and clinical development will be necessary to ascertain the therapeutic utility of NaCT inhibition in human metabolic diseases.

References

- 1. Measuring liver triglyceride content in mice: non-invasive magnetic resonance methods as an alternative to histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. mmpc.org [mmpc.org]

- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Large-scale experimental assessment of variant effects on the structure and function of the citrate transporter SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PF-06649298: A Technical Guide for Researchers

An In-depth Analysis of a Novel SLC13A5 Inhibitor for Metabolic Disease Research

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting citrate transport for metabolic diseases.

Introduction to this compound and its Target, SLC13A5

Citrate is a central node in cellular metabolism, linking carbohydrate and lipid metabolism. The transport of extracellular citrate into cells is primarily mediated by NaCT (SLC13A5), a sodium-dependent transporter highly expressed in the liver, brain, and testes. Inhibition of NaCT has emerged as a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) by reducing the intracellular citrate pool available for lipogenesis.

This compound is a novel dicarboxylate molecule identified as a potent and selective inhibitor of NaCT.[1] It has been shown to effectively block citrate uptake in vitro and in vivo, leading to improvements in metabolic parameters in preclinical models.[2] The mechanism of action of this compound is complex, with evidence suggesting both competitive and allosteric, state-dependent inhibition of the transporter.[1]

Structure-Activity Relationship (SAR) of this compound Analogs

The following tables summarize the structure-activity relationship of this compound and its analogs, focusing on modifications to the core hydroxysuccinic acid scaffold and their impact on inhibitory potency against human NaCT (hNaCT). The data is compiled from the foundational work by Huard et al. on the discovery and optimization of this dicarboxylic acid series.[1][2]

Table 1: Impact of Stereochemistry and Core Modifications on hNaCT Inhibition

| Compound | Structure | hNaCT IC50 (µM) |

| This compound (1a) | (R)-2-((4-isobutylphenyl)carbamoyl)-2-hydroxyethanesulfonic acid | 0.80 |

| Enantiomer of 1a | (S)-2-((4-isobutylphenyl)carbamoyl)-2-hydroxyethanesulfonic acid | > 100 |

| Racemic Mixture | Racemic 2-((4-isobutylphenyl)carbamoyl)-2-hydroxyethanesulfonic acid | 1.5 |

Data suggests that the (R)-stereochemistry at the hydroxyl-bearing carbon is crucial for potent inhibition.

Table 2: SAR of the Phenyl Ring Substituent

| Compound | R Group on Phenyl Ring | hNaCT IC50 (µM) |

| 1a (this compound) | 4-isobutyl | 0.80 |

| Analog 1b | 4-tert-butyl | 1.2 |

| Analog 1c | 4-propyl | 2.5 |

| Analog 1d | 4-H | > 100 |

| Analog 1e | 4-methoxy | 25 |

| Analog 1f | 3-isobutyl | 3.1 |

These results indicate a preference for a bulky, lipophilic substituent at the 4-position of the phenyl ring.

Table 3: Optimization Leading to PF-06761281

| Compound | Structure Modification from this compound | hNaCT IC50 (µM) |

| This compound (1a) | - | 0.80 |

| PF-06761281 (4a) | Phenyl ring replaced with a pyridine ring | 0.21 |

The replacement of the phenyl ring with a pyridine ring in PF-06761281 led to a significant improvement in inhibitory potency.[2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and its analogs are provided below.

14C-Citrate Uptake Assay

This assay is the primary method for quantifying the inhibitory effect of compounds on NaCT-mediated citrate transport.

Materials:

-

HEK293 cells stably expressing human NaCT (hNaCT)

-

[14C]-Citrate

-

Assay Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, 25 mM HEPES, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Scintillation fluid

-

96-well microplates

Procedure:

-

Seed hNaCT-expressing HEK293 cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells twice with Assay Buffer.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) in Assay Buffer for 15-30 minutes at 37°C.

-

Initiate citrate uptake by adding a solution containing [14C]-citrate (final concentration ~2-10 µM) and the test compound at the same concentration as the pre-incubation step.

-

Allow the uptake to proceed for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold Wash Buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Add scintillation fluid to the cell lysates and quantify the amount of [14C]-citrate taken up by the cells using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Membrane Potential Assay

This assay assesses the electrogenic nature of NaCT and the effect of inhibitors on the transporter's ability to alter the cell's membrane potential.

Materials:

-

HEK293 cells expressing hNaCT

-

Fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit)

-

Assay Buffer (as above)

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

-

Plate hNaCT-expressing HEK293 cells in a 96- or 384-well black-walled, clear-bottom plate.

-

Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Place the plate in the FLIPR instrument and measure the baseline fluorescence.

-

Add the test compound at various concentrations and incubate for a short period (e.g., 5-15 minutes).

-

Initiate the transport by adding a solution of citrate.

-

Monitor the change in fluorescence in real-time. An influx of positive charge (3 Na+ and 1 citrate2-) will cause membrane depolarization, leading to a change in the dye's fluorescence.

-

Analyze the data to determine the effect of the inhibitor on the citrate-induced change in membrane potential.

Electrophysiology (Two-Electrode Voltage Clamp)

This technique provides a direct measure of the currents generated by the movement of ions through NaCT and is used to characterize the mechanism of inhibition.

Materials:

-

Xenopus laevis oocytes

-

cRNA for hNaCT

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

Procedure:

-

Inject Xenopus oocytes with cRNA encoding hNaCT.

-

Incubate the oocytes for 2-5 days to allow for protein expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -50 mV).

-

Perfuse the oocyte with the recording solution.

-

Apply citrate to the oocyte to elicit an inward current, which is a direct measure of NaCT activity.

-

To test for inhibition, co-apply the test compound with citrate or pre-apply the compound before the citrate application.

-

Record the changes in the citrate-induced current in the presence of the inhibitor.

-

Analyze the current traces to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the voltage dependence of the inhibition.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Signaling pathway of citrate transport and its metabolic fate.

Caption: General experimental workflow for the development of NaCT inhibitors.

Conclusion

This compound represents a significant advancement in the development of selective inhibitors for the sodium-coupled citrate transporter, SLC13A5. The structure-activity relationship studies have revealed key structural features necessary for potent inhibition, particularly the (R)-stereochemistry of the hydroxysuccinic acid core and the presence of a bulky, lipophilic substituent on the phenyl ring. The optimization of this series, leading to more potent compounds like PF-06761281, highlights the potential for further refinement of this chemical scaffold. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of NaCT inhibitors and their therapeutic applications in metabolic diseases.

References

PF-06649298's impact on cellular metabolism

An In-Depth Technical Guide to the Impact of PF-06649298 on Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a small molecule inhibitor targeting the sodium-coupled citrate transporter (NaCT), encoded by the gene SLC13A5. By blocking the entry of extracellular citrate into cells, particularly hepatocytes, this compound initiates a cascade of significant shifts in core metabolic pathways. Cytosolic citrate is a critical regulator, acting as a precursor for lipid synthesis and an allosteric modulator of glucose metabolism. Consequently, inhibition of its transport reduces lipogenesis, alleviates feedback inhibition on glycolysis, and is being investigated as a therapeutic strategy for metabolic diseases such as Type 2 diabetes, fatty liver disease, and hyperlipidemia. This document provides a detailed overview of the mechanism of action of this compound, its quantitative effects, the experimental protocols used for its characterization, and its downstream impact on cellular metabolism.

Mechanism of Action of this compound

This compound functions as a potent and selective inhibitor of the SLC13A5 transporter, which is responsible for importing citrate from the bloodstream into the cytoplasm of cells.[1][2] Unlike competitive inhibitors that directly block the substrate-binding site, this compound is characterized as an allosteric, state-dependent inhibitor.[3] This means its binding affinity and inhibitory potency are influenced by the conformational state of the transporter and are highly dependent on the ambient citrate concentration.[3][4] By binding to an allosteric site, it locks the transporter in a state that prevents the translocation of citrate, effectively reducing the intracellular pool of cytosolic citrate derived from extracellular sources.[5]

Quantitative Data: Inhibitory Potency and In Vivo Efficacy

The inhibitory activity of this compound has been quantified across various cell types and species. The compound demonstrates high selectivity for NaCT over other dicarboxylate transporters like NaDC1 and NaDC3.[1] In vivo studies have further demonstrated its potential to reverse metabolic dysregulation.

Table 1: In Vitro Inhibitory Potency of this compound

| Cell Line / System | Target | IC₅₀ Value | Reference |

| HEK-293 Cells (expressing human NaCT) | SLC13A5 (NaCT) | 408 nM | [1] |

| Human Hepatocytes | SLC13A5 (NaCT) | 16.2 µM | [1][2] |

| Mouse Hepatocytes | Slc13a5 (NaCT) | 4.5 µM | [1] |

| HEK-293 Cells (expressing human NaDC1) | SLC13A1 (NaDC1) | > 100 µM | [1] |

| HEK-293 Cells (expressing human NaDC3) | SLC13A3 (NaDC3) | > 100 µM | [1] |

Table 2: In Vivo Metabolic Effects of this compound in High-Fat Diet (HFD) Mice

| Parameter | Treatment Group | Outcome | Reference |

| Glucose Tolerance | HFD Mice + this compound (250 mg/kg, p.o., twice daily, 21 days) | Complete reversal of glucose intolerance | [1] |

| Plasma Glucose | HFD Mice + this compound | Decreased | [1] |

| Hepatic Triglycerides | HFD Mice + this compound | Decreased | [1] |

| Hepatic Diacylglycerides | HFD Mice + this compound | Decreased | [1] |

| Hepatic Acyl-carnitines | HFD Mice + this compound | Decreased | [1] |

Impact on Core Metabolic Pathways

The reduction of cytosolic citrate by this compound has profound and interconnected effects on glycolysis, gluconeogenesis, and lipid metabolism.

De Novo Lipogenesis (DNL)

Cytosolic citrate is the primary source of acetyl-CoA for the synthesis of fatty acids and cholesterol.[4] The enzyme ATP-citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate.[6] By limiting the availability of this crucial precursor, this compound directly inhibits the DNL pathway. This reduction in lipid synthesis is a key therapeutic goal in conditions like non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia.

Glycolysis and Gluconeogenesis

Citrate is a key allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[4][5] High levels of cytosolic citrate signal an energy-replete state, thereby slowing down glucose breakdown. By inhibiting citrate import, this compound reduces intracellular citrate concentrations, which relieves this feedback inhibition on PFK-1 and can potentially increase the rate of glycolysis.[4] Conversely, citrate activates fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis.[4] Therefore, inhibiting citrate uptake may also suppress hepatic glucose production.

Fatty Acid Oxidation

The acetyl-CoA derived from citrate is converted to malonyl-CoA, a potent inhibitor of carnitine-palmitoyl transferase-1 (CPT-1). CPT-1 is the gateway for long-chain fatty acids to enter the mitochondria for β-oxidation. By reducing cytosolic citrate and subsequently malonyl-CoA levels, this compound disinhibits CPT-1, thereby promoting the oxidation of fatty acids.[4] This shift from lipid storage to lipid burning is beneficial for treating obesity and related metabolic disorders.

Experimental Protocols

The characterization of this compound and its metabolic impact relies on several key experimental methodologies.

¹⁴C-Citrate Uptake Assay

This assay directly measures the function of the SLC13A5 transporter and its inhibition.

-

Objective: To quantify the uptake of citrate into cells and determine the IC₅₀ of an inhibitor.

-

Methodology:

-

Cell Culture: HEK-293 cells stably expressing human SLC13A5, or primary hepatocytes, are cultured in appropriate plates.

-

Pre-incubation: Cells are washed with a sodium-containing buffer. Test compounds (e.g., this compound at various concentrations) are added and pre-incubated for a defined period (e.g., 30 minutes).[1]

-

Initiation of Uptake: A solution containing a known concentration of [¹⁴C]-labeled citrate is added to initiate the transport process.

-

Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with an ice-cold stop buffer to remove extracellular radioactivity.

-

Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of internalized ¹⁴C-citrate is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

-

Membrane Potential Assay and Electrophysiology

These techniques were used to elucidate the allosteric, state-dependent mechanism of inhibition.[3] They measure changes in the cell's membrane potential that occur upon transporter activity. The binding of sodium and citrate by SLC13A5 is an electrogenic process, creating a current that can be measured. The modulation of this current by this compound under varying citrate concentrations provides insight into its mechanism of action.

Conclusion and Therapeutic Implications

This compound exerts a powerful influence on cellular metabolism by targeting a central control point: the transport of extracellular citrate. By inhibiting SLC13A5, it effectively reduces the raw material for de novo lipogenesis while simultaneously promoting glycolysis and fatty acid oxidation. This multi-pronged metabolic shift holds significant therapeutic promise for a range of disorders characterized by metabolic dysregulation, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The detailed understanding of its mechanism and quantitative effects provides a solid foundation for the continued development of SLC13A5 inhibitors as a novel class of metabolic therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for PF-06649298 Administration in Rodents: A Comprehensive Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the administration of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), in rodent models. The protocols outlined herein are compiled from published preclinical studies and are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in metabolic diseases. This guide includes information on dosing, administration routes, and vehicle formulation, alongside pharmacokinetic and toxicological data. Visual aids in the form of diagrams are provided to illustrate key experimental workflows and the compound's mechanism of action.

Introduction

This compound is a small molecule inhibitor of the SLC13A5 transporter, which is primarily expressed in the liver and plays a crucial role in the uptake of extracellular citrate into hepatocytes.[1] By inhibiting this transporter, this compound effectively blocks a key step in de novo lipogenesis and hepatic glucose production, making it a promising therapeutic candidate for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[1] Preclinical studies in rodent models, particularly in high-fat diet-induced obese mice, have demonstrated the efficacy of this compound in improving glucose tolerance and reducing hepatic lipid accumulation.[1][2]

Mechanism of Action

This compound functions as a state-dependent, allosteric inhibitor of the SLC13A5 transporter. Its inhibitory action is complex, involving binding to the citrate binding site within the transporter in its inward-facing conformation. This binding event is thought to lock the transporter in a state that prevents the release of sodium ions and the subsequent conformational change required for citrate transport into the cell. This ultimately leads to a reduction in intracellular citrate levels in hepatocytes, thereby impacting downstream metabolic pathways.

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed literature for the in vivo administration of this compound in mice.

Animal Models

The most commonly utilized rodent model for evaluating the efficacy of this compound is the high-fat diet (HFD)-fed C57BL/6J mouse.[1][2] This model recapitulates key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.

Formulation and Dosing

3.2.1. Vehicle Preparation

While the specific vehicle used in the primary published studies is not explicitly detailed, a common and appropriate vehicle for oral gavage of similar compounds in rodents is a suspension in 0.5% (w/v) methylcellulose in water.

Protocol for Vehicle Preparation (0.5% Methylcellulose):

-

Heat a volume of purified water (e.g., 50 mL) to 60-80°C.

-

Weigh the required amount of methylcellulose (e.g., 0.5 g for 100 mL total volume).

-

While stirring vigorously, slowly add the methylcellulose powder to the heated water.

-

Continue stirring until the powder is fully dispersed.

-

Remove the solution from the heat and add the remaining volume of cold purified water (e.g., 50 mL) while continuing to stir.

-

Stir the solution in a cold water bath until it becomes clear and viscous.

-

Store the prepared vehicle at 2-8°C.

3.2.2. This compound Formulation

Protocol for this compound Suspension Preparation:

-

Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.

-

Levigate the powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

Prepare the suspension fresh daily before administration.

Administration

Protocol for Oral Gavage Administration:

-

Accurately weigh each mouse to determine the precise volume of the this compound suspension to be administered.

-

Gently restrain the mouse, ensuring minimal stress.

-

Use a proper-sized, ball-tipped gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Monitor the animal for any signs of distress post-administration.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical rodent studies.

In Vivo Efficacy in High-Fat Diet-Fed Mice

| Parameter | Dosage | Duration | Outcome | Reference |

| Plasma Glucose | 250 mg/kg, twice daily (p.o.) | 21 days | Decreased plasma glucose levels. | [2] |

| Hepatic Triglycerides | 250 mg/kg, twice daily (p.o.) | 21 days | Decreased hepatic triglyceride concentrations. | [2] |

| Glucose Intolerance | 250 mg/kg, twice daily (p.o.) | 21 days | Completely reversed glucose intolerance. | [2] |

Pharmacokinetic Parameters (Data not explicitly available in a tabular format in the reviewed literature)

Toxicology Data (Data not explicitly available in a tabular format in the reviewed literature)

Comprehensive toxicology data, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL), for this compound in rodents have not been published in the reviewed literature. It is imperative for researchers to conduct appropriate safety and toxicology studies in accordance with regulatory guidelines before proceeding to more advanced preclinical and clinical development.

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical rodent models of metabolic disease. The protocols and data presented in this document provide a foundational framework for researchers to design and execute in vivo studies with this compound. However, it is crucial to note the current gaps in publicly available information regarding the specific vehicle used in key studies, as well as comprehensive pharmacokinetic and toxicology data. Investigators are strongly encouraged to perform their own validation and characterization studies to ensure the reproducibility and safety of their research.

References

Application Notes and Protocols for PF-06649298, a Potent SLC13A5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06649298 is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT), also known as solute carrier family 13 member 5 (SLC13A5).[1][2] This transporter is responsible for the uptake of extracellular citrate into cells, particularly in the liver and brain.[3][4] Inhibition of SLC13A5 has emerged as a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease, as well as certain neurological disorders.[4][5] this compound has been characterized as a potent and selective inhibitor suitable for both in vitro and in vivo studies.[2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common assays.

Data Presentation

Solubility of this compound

| Solvent | Concentration | Comments |

| DMSO | 100 mg/mL (339.74 mM) | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

| Aqueous Buffers | High | Described as having "excellent aqueous solubility".[2] Specific maximum concentrations in buffers like PBS or Tris-HCl are not detailed in available literature, but its polar dicarboxylate nature contributes to this property.[2] |

Signaling Pathway

The primary molecular target of this compound is the sodium-coupled citrate transporter (SLC13A5). By inhibiting this transporter, this compound blocks the entry of extracellular citrate into the cytoplasm. Cytosolic citrate is a key metabolic intermediate that links glycolysis and lipogenesis. It serves as a precursor for acetyl-CoA, which is essential for fatty acid and cholesterol biosynthesis. Additionally, citrate acts as an allosteric regulator of key enzymes in glucose metabolism, such as phosphofructokinase-1 (PFK-1). Therefore, inhibition of SLC13A5 by this compound can lead to a reduction in hepatic lipid synthesis and may modulate glucose metabolism.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Studying Citrate Uptake in Hepatocytes Using PF-06649298

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrate is a pivotal metabolic intermediate, central to the regulation of glycolysis, gluconeogenesis, and lipogenesis within hepatocytes.[1] The transport of extracellular citrate into these liver cells is primarily mediated by the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene.[2][3] Dysregulation of citrate transport is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, making NaCT a compelling therapeutic target.[4][5]

PF-06649298 is a potent and selective inhibitor of NaCT, making it an invaluable tool for investigating the role of citrate uptake in hepatocyte metabolism and for the development of novel therapeutics.[5][6] These application notes provide detailed protocols and data for utilizing this compound to study citrate transport in hepatocytes.

Mechanism of Action

This compound acts as an allosteric, state-dependent inhibitor of the human SLC13A5 citrate transporter.[7] Its inhibitory potency is influenced by the concentration of citrate.[7] While some studies suggest a competitive inhibition mechanism, others point towards an allosteric mode of action where the inhibitor's binding is dependent on the transporter's conformational state.[8][9] Further kinetic studies are required to fully elucidate the precise mechanism.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Type | Assay | Endpoint | This compound IC₅₀ | Reference |

| Human Hepatocytes | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 16.2 µM | [6] |

| Mouse Hepatocytes | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 4.5 µM | [6] |

| HEK293 cells expressing human NaCT | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 408 nM | [6] |

| HEK293 cells expressing human NaDC1 | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | >100 µM | [6] |

| HEK293 cells expressing human NaDC3 | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | >100 µM | [6] |

Table 2: Kinetic Parameters of Citrate Transport in Hepatocytes

| Cell Type | Transporter | Substrate | Kₘ | Vₘₐₓ | Reference |

| HepG2 Cells | NaCT | Citrate | 5.12 mM | 106 nmol/mg protein/30 min | [7] |

| Human Hepatocytes (Primary) | SLC13A5 | Citrate | ~600 µM | Not Reported | [1][6] |

Note: Definitive experimental data on the effect of this compound on the Kₘ and Vₘₐₓ of citrate transport in hepatocytes is currently limited in publicly available literature.

Experimental Protocols

Protocol 1: Culturing Primary Human Hepatocytes for Transporter Studies

This protocol outlines the essential steps for thawing, plating, and maintaining primary human hepatocytes to ensure their suitability for citrate uptake assays.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte Thawing Medium (e.g., LifeNet Health's HHTM)

-

Hepatocyte Plating Medium (e.g., LifeNet Health's HHPM)

-

Hepatocyte Culture Medium (e.g., LifeNet Health's HHCM)

-

Collagen-coated cell culture plates (e.g., 24- or 48-well)

-

Water bath at 37°C

-

Sterile conical tubes (50 mL)

-

Centrifuge

-

Biological safety cabinet (BSC)

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Thawing:

-

Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until only a small ice crystal remains.

-

Immediately transfer the contents to a 50 mL conical tube containing pre-warmed Hepatocyte Thawing Medium.

-

Rinse the cryovial with thawing medium and add it to the conical tube to maximize cell recovery.

-

-

Cell Washing:

-

Centrifuge the cell suspension at 100 x g for 8-10 minutes at room temperature.

-

Carefully aspirate the supernatant without disturbing the cell pellet.

-

Gently resuspend the cell pellet in pre-warmed Hepatocyte Plating Medium.

-

-

Cell Counting and Seeding:

-

Perform a cell count and viability assessment using a suitable method (e.g., trypan blue exclusion).

-

Dilute the cell suspension to the desired seeding density in Hepatocyte Plating Medium.

-

Seed the cells onto collagen-coated plates. For a 24-well plate, a typical seeding density is 0.5 x 10⁶ viable cells/well.

-

-

Cell Attachment and Maintenance:

-

Incubate the plates in a CO₂ incubator at 37°C for 4-6 hours to allow for cell attachment.

-

After attachment, gently aspirate the plating medium and replace it with pre-warmed Hepatocyte Culture Medium.

-

Maintain the cells in culture, changing the medium every 24 hours, until they are ready for the uptake assay (typically 24-48 hours post-plating).

-

Protocol 2: [¹⁴C]-Citrate Uptake Assay in Primary Hepatocytes

This protocol describes how to measure the uptake of radiolabeled citrate in cultured primary hepatocytes and how to assess the inhibitory effect of this compound.

Materials:

-

Cultured primary hepatocytes (from Protocol 1)

-

This compound

-

[¹⁴C]-Citrate

-

Unlabeled ("cold") citrate

-

Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer (pH 7.4)

-

Stop solution (ice-cold HBSS)

-

Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well plates (matching the culture plates)

-

Incubator at 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to achieve the desired final concentrations. Ensure the final solvent concentration is low (<0.1%) and consistent across all wells.

-

Prepare a working solution of [¹⁴C]-citrate mixed with unlabeled citrate in HBSS to achieve the desired final citrate concentration and specific activity.

-

-

Inhibition Assay:

-

Aspirate the culture medium from the hepatocyte monolayer.

-

Wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells with either vehicle control or different concentrations of this compound in HBSS for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Uptake Measurement:

-

Initiate the uptake by adding the [¹⁴C]-citrate working solution to each well.

-

Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Stopping the Assay and Cell Lysis:

-

Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with ice-cold stop solution.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM values to the protein concentration in each well (determined by a separate protein assay, e.g., BCA assay).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

-